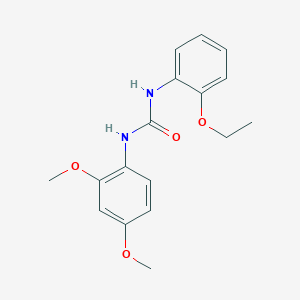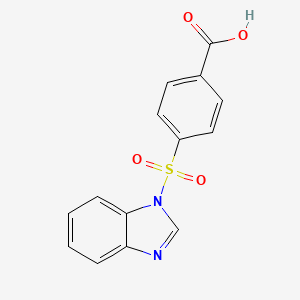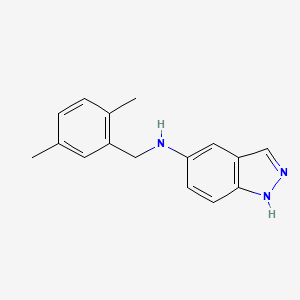![molecular formula C18H18N4OS B5784658 N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, commonly known as BTH, is a chemical compound with potential applications in scientific research. BTH is a hydrazide derivative that has been synthesized through a multi-step process involving the condensation of benzaldehyde and 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide. The resulting compound has shown to possess interesting biological properties that make it a promising candidate for further investigations.
作用機序
BTH exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and eventual cell death. The exact mechanism of action of BTH is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
BTH has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for further investigations. These effects include the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. BTH has also been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using BTH in laboratory experiments include its potent antimicrobial activity, its low toxicity, and its ability to modulate various signaling pathways involved in inflammation and oxidative stress. However, the limitations of using BTH in laboratory experiments include its complex synthesis process, its limited solubility in water, and its potential for off-target effects.
将来の方向性
There are several future directions for research involving BTH. These include the development of new antimicrobial agents based on the structure of BTH, the investigation of the exact mechanism of action of BTH, and the exploration of its potential therapeutic applications in various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthetic routes for BTH could lead to the production of more potent and selective derivatives with improved pharmacological properties.
合成法
The synthesis of BTH involves a multi-step process that starts with the reaction between benzaldehyde and 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to further reactions involving the addition of various reagents, such as sodium hydroxide, to yield the final product. The synthesis of BTH is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
BTH has been found to exhibit potent antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi. This property has made it a promising candidate for the development of new antimicrobial agents. BTH has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-22-16-11-7-6-10-15(16)20-18(22)24-13-17(23)21-19-12-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRAPKQITUKAU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)



![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)


![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
